(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
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Overview
Description
(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a derivative of galactose, a type of sugar. This compound is characterized by the presence of two isopropylidene groups that protect the hydroxyl groups on the galactose molecule. It is commonly used in organic synthesis and biochemical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves the protection of the hydroxyl groups on galactose. One common method is to react galactose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivatives . The reaction is usually carried out under reflux conditions to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The protected galactose derivatives are then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like imidazole and iodine in solvents such as toluene or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene groups protect the hydroxyl groups, allowing the compound to participate in selective reactions without interference from other functional groups. This protection is crucial for its role in synthetic chemistry and biochemical research .
Comparison with Similar Compounds
Similar Compounds
6-Azido-6-deoxy-1,23,4-di-O-isopropylidene-alpha-D-galactopyranoside: This compound has an azido group instead of a hydroxyl group, making it useful in click chemistry.
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: Similar in structure but lacks the deoxy modification.
6-Deoxy-1,23,4-di-O-isopropylidene-6-iodo-alpha-D-galactopyranose: Contains an iodine atom, which can be used in radiolabeling studies.
Uniqueness
(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is unique due to its deoxy modification, which removes a hydroxyl group and replaces it with a hydrogen atom. This modification alters the compound’s reactivity and makes it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6?,7-,8+,9?,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQLTARTKWGMT-AZGGWRLDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2[C@H](C3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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